2-Methyl-6-[(1H-pyrazol-4-yl)amino]benzonitrile
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Overview
Description
2-Methyl-6-[(1H-pyrazol-4-yl)amino]benzonitrile is an organic compound with the molecular formula C11H10N4 It is a derivative of benzonitrile, featuring a pyrazole ring substituted at the 4-position with an amino group and a methyl group at the 2-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(1H-pyrazol-4-yl)amino]benzonitrile typically involves the reaction of 2-methylbenzonitrile with 4-amino-1H-pyrazole under specific conditions. One common method includes:
Starting Materials: 2-methylbenzonitrile and 4-amino-1H-pyrazole.
Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3).
Procedure: The mixture is heated to a temperature range of 100-150°C for several hours to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[(1H-pyrazol-4-yl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated products.
Scientific Research Applications
2-Methyl-6-[(1H-pyrazol-4-yl)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(1H-pyrazol-4-yl)amino]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or enzymes involved in cellular signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-[(1H-pyrazol-1-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile.
4-[(1H-Pyrazol-1-yl)ethyl]piperidine: Contains a piperidine ring instead of a benzene ring.
3-chloro-5-methyl-1-[(4-morpholinyl)ethyl]-1H-pyrazol-4-yl: Contains a chloro and morpholinyl group.
Uniqueness
2-Methyl-6-[(1H-pyrazol-4-yl)amino]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a benzonitrile moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H10N4 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-methyl-6-(1H-pyrazol-4-ylamino)benzonitrile |
InChI |
InChI=1S/C11H10N4/c1-8-3-2-4-11(10(8)5-12)15-9-6-13-14-7-9/h2-4,6-7,15H,1H3,(H,13,14) |
InChI Key |
ULWOZUXOGMUFBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CNN=C2)C#N |
Origin of Product |
United States |
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